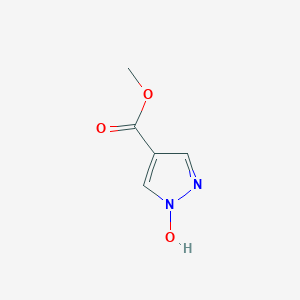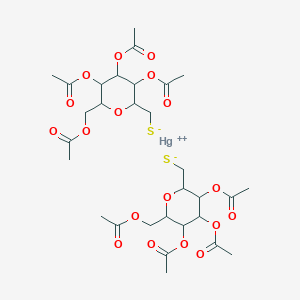
Bis-2,6-atgmhm
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the bis(amino)aryl series of compounds, which are known for their potential as therapeutic agents. In
作用机制
The mechanism of action of bis-2,6-atgmhm is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Bis-2,6-atgmhm has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
生化和生理效应
Bis-2,6-atgmhm has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Bis-2,6-atgmhm has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Bis-2,6-atgmhm has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using bis-2,6-atgmhm in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for research on bis-2,6-atgmhm. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is to study its mechanism of action in more detail. Researchers could also investigate the potential of bis-2,6-atgmhm as a lead compound for the development of new therapeutic agents. Additionally, researchers could investigate the safety and efficacy of bis-2,6-atgmhm in human clinical trials.
Conclusion:
In conclusion, bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has been studied extensively for its potential as a therapeutic agent. Bis-2,6-atgmhm has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. There are several future directions for research on bis-2,6-atgmhm, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
合成方法
The synthesis of bis-2,6-atgmhm involves a multi-step process that starts with the preparation of 2,6-diaminotoluene. This compound is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps. The synthesis method of bis-2,6-atgmhm is complex and requires expertise in organic chemistry.
科学研究应用
Bis-2,6-atgmhm has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Bis-2,6-atgmhm has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent.
属性
CAS 编号 |
110913-60-5 |
|---|---|
产品名称 |
Bis-2,6-atgmhm |
分子式 |
C30H42HgO18S2 |
分子量 |
955.4 g/mol |
IUPAC 名称 |
mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
InChI 键 |
FORSGEYNZQWYKV-UHFFFAOYSA-L |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
同义词 |
is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II) bis-2,6-ATGMHM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



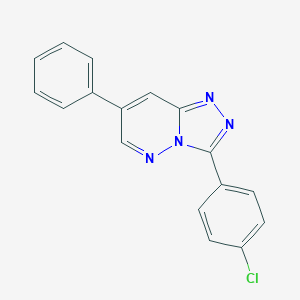
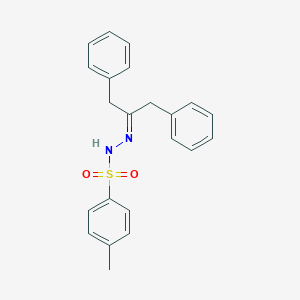
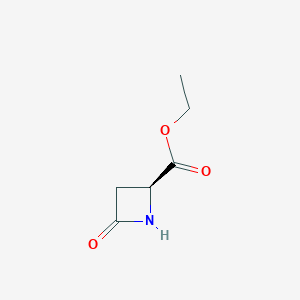
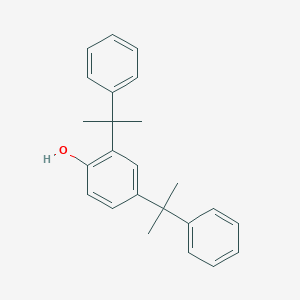






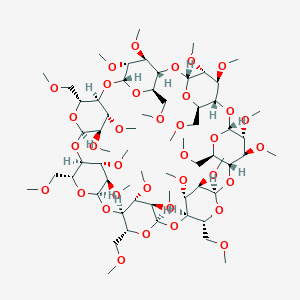
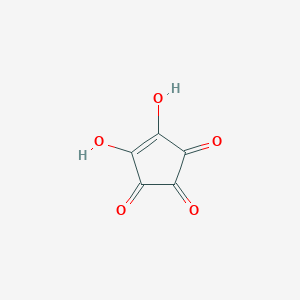
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
